![molecular formula C23H20Cl2N4O2S B1674148 Ibipinabant CAS No. 464213-10-3](/img/structure/B1674148.png)
Ibipinabant
Übersicht
Beschreibung
Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research . It acts as a potent and highly selective CB1 antagonist . It has been used in trials studying the treatment of obesity and type 2 diabetes .
Synthesis Analysis
While the exact synthesis process of this compound is not detailed in the available resources, it’s known that this compound is a 3,4-diarylpyrazoline derivative . An atom-efficient synthesis of this compound has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C23H20Cl2N4O2S . The average molecular weight is 487.4 g/mol . The IUPAC name for this compound is (4 S )-5- (4-chlorophenyl)- N - (4-chlorophenyl)sulfonyl- N '-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide .
Chemical Reactions Analysis
This compound has been found to have a strong cytotoxic potency in C2C12 myoblasts . It leads to increased generation of reactive oxygen species and decreased mitochondrial ATP production .
Wissenschaftliche Forschungsanwendungen
CB1-Antagonist
Ibipinabant, auch bekannt als SLV319 oder BMS-646,256, ist ein in der wissenschaftlichen Forschung verwendetes Medikament, das als potenter und hochspezifischer CB1-Antagonist wirkt . Der CB1-Rezeptor ist Teil des Endocannabinoid-Systems, das eine entscheidende Rolle bei der Regulierung von Appetit und Energiehaushalt spielt .
Forschung zur Behandlung von Fettleibigkeit
This compound wurde aufgrund seiner anorektischen Wirkungen bei Tieren zur Behandlung von Fettleibigkeit erforscht . Anorektische Medikamente verringern den Appetit, was bei der Gewichtskontrolle helfen kann. Die Verwendung von CB1-Antagonisten zur Behandlung von Fettleibigkeit ist jedoch aufgrund der Probleme mit Rimonabant, einem anderen CB1-Antagonisten, in Ungnade gefallen .
Struktur-Wirkungs-Beziehungsstudien
This compound wird in Struktur-Wirkungs-Beziehungsstudien (SAR) für neuartige CB1-Antagonisten verwendet . SAR-Studien sind wichtig bei der Arzneimittelentwicklung, da sie dazu beitragen, die Beziehung zwischen der chemischen oder molekularen Struktur einer Verbindung und ihrer biologischen Aktivität zu verstehen.
Studie von Suchtverhalten
SLV330, ein strukturelles Analogon von this compound, hat in Tiermodellen eine Aktivität in Bezug auf die Regulierung von Gedächtnis, Kognition und Suchtverhalten gezeigt . Dies deutet darauf hin, dass this compound möglicherweise in der Forschung zu diesen Bereichen eingesetzt werden könnte.
Forschung zur mitochondrialen Toxizität
Es wurde festgestellt, dass this compound eine mitochondriale Toxizität induziert, die in C2C12-Myoblasten untersucht wurde . Das Verständnis der Mechanismen der medikamenteninduzierten mitochondrialen Toxizität ist wichtig im Bereich der Toxikologie und kann zur Entwicklung sichererer Medikamente beitragen.
Hemmung des mitochondrialen ADP/ATP-Austauschs
Die Forschung hat die Hemmung des mitochondrialen ADP/ATP-Austauschs als einen neuartigen Off-Target-Mechanismus identifiziert, der der durch this compound induzierten Toxizität zugrunde liegt . Diese Erkenntnis kann bei der Entwicklung neuer Arten sichererer CB1R-Antagonisten hilfreich sein .
Wirkmechanismus
Target of Action
Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research that acts as a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1R) .
Biochemical Pathways
This compound’s interaction with CB1R affects various biochemical pathways. One significant finding is that this compound inhibits the mitochondrial ADP/ATP exchange, which is a novel off-target mechanism underlying its induced myotoxicity . This inhibition leads to increased cellular reactive oxygen species generation and a decreased ATP production capacity .
Pharmacokinetics
It’s known that the drug has a strong cytotoxic potency in c2c12 myoblasts .
Result of Action
The result of this compound’s action is complex and multifaceted. On one hand, it has been used in trials studying the treatment of obesity and type 2 diabetes . On the other hand, it has been found to induce myotoxicity, leading to increased cellular reactive oxygen species generation and a decreased ATP production capacity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the risk or severity of adverse effects can be increased when this compound is combined with certain other substances .
Eigenschaften
IUPAC Name |
(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQVVLKUYCICH-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963572 | |
Record name | Ibipinabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SLV319 belongs to a novel class of agents called CB1 antagonists, which work by blocking the cannabinoid type 1 (CB1) receptor. Clinical and preclinical studies involving this class of drug have shown that blocking the cannabinoid type 1 (CB1) receptor results in reduced food intake.. | |
Record name | SLV319 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
464213-10-3 | |
Record name | Ibipinabant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=464213-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibipinabant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464213103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibipinabant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibipinabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBIPINABANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CSC6WH1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.